6-Fluoro-8-nitroquinoline
Overview
Description
6-Fluoro-8-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-nitroquinoline typically involves the nitration of 6-fluoroquinoline. One common method includes the reaction of 6-fluoroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: 6-Fluoro-8-aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
6-Fluoro-8-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s ability to penetrate biological membranes and reach its targets. These interactions can lead to the inhibition of enzymes and disruption of cellular processes .
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the fluorine atom, resulting in different biological and chemical properties.
6,8-Difluoroquinoline: Contains two fluorine atoms, which can significantly alter its reactivity and applications.
Uniqueness: 6-Fluoro-8-nitroquinoline is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAYITYLRHGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187859 | |
Record name | Quinoline, 6-fluoro-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343-26-0 | |
Record name | Quinoline, 6-fluoro-8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 6-fluoro-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.